molecular formula C13H13ClO3 B12630273 Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate CAS No. 1242066-48-3

Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate

Katalognummer: B12630273
CAS-Nummer: 1242066-48-3
Molekulargewicht: 252.69 g/mol
InChI-Schlüssel: QPEZCXXMVYMDEH-FLIBITNWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate is an organic compound with a complex structure that includes a chloro group, a hydroxy group, and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other esters with chloro, hydroxy, and phenyl groups, such as:

  • Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate
  • Ethyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate

Uniqueness

This compound is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

1242066-48-3

Molekularformel

C13H13ClO3

Molekulargewicht

252.69 g/mol

IUPAC-Name

methyl (Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate

InChI

InChI=1S/C13H13ClO3/c1-9(13(16)17-2)12(15)8-11(14)10-6-4-3-5-7-10/h3-8,12,15H,1H2,2H3/b11-8-

InChI-Schlüssel

QPEZCXXMVYMDEH-FLIBITNWSA-N

Isomerische SMILES

COC(=O)C(=C)C(/C=C(/C1=CC=CC=C1)\Cl)O

Kanonische SMILES

COC(=O)C(=C)C(C=C(C1=CC=CC=C1)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.